Benzaldehyde, 2-(1E)-1,3-butadienyl-

Description

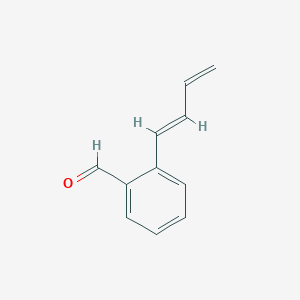

Benzaldehyde, 2-(1E)-1,3-butadienyl- (CAS: 171732-77-7) is an aromatic aldehyde with a conjugated diene substituent at the ortho position of the benzene ring. Its molecular formula is C₁₁H₁₀O, with a molar mass of 158.2 g/mol . The structure features a benzaldehyde core (a benzene ring with an aldehyde group at position 1) and a (1E)-1,3-butadienyl substituent at position 2. The (1E) configuration indicates that the double bonds in the diene are in the trans arrangement, influencing the compound’s stereoelectronic properties and reactivity .

Key structural attributes:

- Aldehyde functional group: Enhances electrophilicity, making the compound reactive in nucleophilic addition or condensation reactions.

- Ortho substitution: The proximity of the aldehyde and diene groups may introduce steric hindrance or electronic effects (e.g., resonance stabilization).

Properties

Molecular Formula |

C11H10O |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-[(1E)-buta-1,3-dienyl]benzaldehyde |

InChI |

InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2/b6-3+ |

InChI Key |

CMFAYGXRJXBNMM-ZZXKWVIFSA-N |

Isomeric SMILES |

C=C/C=C/C1=CC=CC=C1C=O |

Canonical SMILES |

C=CC=CC1=CC=CC=C1C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Substituted Derivatives

Benzaldehyde derivatives with butadienyl substituents at different positions exhibit distinct properties due to variations in electronic and steric effects:

| Compound Name | CAS Number | Substituent Position | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| Benzaldehyde, 2-(1E)-1,3-butadienyl- | 171732-77-7 | 2- (ortho) | C₁₁H₁₀O | Aldehyde at position 1; diene at position 2 |

| Benzaldehyde,4-(1,3-butadienyl)-, (Z)- | 106966-22-7 | 4- (para) | C₁₁H₁₀O | Aldehyde at position 1; diene at position 4 |

- The 4-substituted isomer (para position) allows for greater resonance separation between the aldehyde and diene, reducing electronic interactions .

- Steric Effects :

Stereoisomers: E/Z Configuration

The geometry of the butadienyl group significantly impacts molecular properties:

| Compound Name | CAS Number | Configuration | Key Differences |

|---|---|---|---|

| Benzaldehyde, 2-(1E)-1,3-butadienyl- | 171732-77-7 | E (trans) | Trans double bonds; lower dipole moment |

| Benzaldehyde,4-(1,3-butadienyl)-, (Z)- | 106966-22-7 | Z (cis) | Cis double bonds; higher polarity |

- The E isomer (trans configuration) may exhibit lower boiling points due to reduced intermolecular dipole interactions .

- Reactivity :

Functional Group Variations

Compounds with similar substituents but lacking the aldehyde group demonstrate divergent chemical behavior:

| Compound Name | CAS Number | Functional Group | Molecular Formula | Key Differences |

|---|---|---|---|---|

| Benzene, (1-methyl-1-propenyl)- | 768-00-3 | Alkene | C₁₀H₁₂ | No aldehyde; reduced electrophilicity |

| 3-Phenyldodecane | 4621-36-7 | Alkane | C₁₈H₃₀ | Saturated hydrocarbon; inert reactivity |

- Reactivity :

- The absence of an aldehyde group in 3-Phenyldodecane eliminates electrophilic sites, rendering it unreactive in condensation or oxidation reactions compared to benzaldehyde derivatives .

- Benzene, (1-methyl-1-propenyl)- retains aromaticity but lacks the aldehyde’s nucleophilic attack susceptibility .

Physicochemical Properties

Comparative data for select properties (hypothetical extrapolation based on structural trends):

| Property | Benzaldehyde, 2-(1E)-1,3-butadienyl- | Benzaldehyde,4-(1,3-butadienyl)-, (Z)- | 3-Phenyldodecane |

|---|---|---|---|

| Molecular Weight (g/mol) | 158.2 | 158.2 | 246.4 |

| Boiling Point (°C) | ~250–270 (estimated) | ~260–280 (estimated) | ~300–320 (estimated) |

| Solubility | Moderate in organic solvents | Higher polarity may increase solubility | Insoluble in water |

Notes

- Data Limitations : Experimental data on melting points, solubility, and spectroscopic profiles are scarce in the provided evidence. Further studies are needed to validate estimated properties.

- Stereochemical Complexity : The reactivity of E/Z isomers warrants careful characterization to avoid side reactions in synthetic applications .

Preparation Methods

Reaction Mechanism and Catalytic Cycle

The enantioselective synthesis of 1,3-butadienyl carbinols via chiral phosphoric acid catalysis has emerged as a cornerstone methodology. As demonstrated by Chen et al., α-alkyl-substituted homoallenyl boronates react with aromatic aldehydes under the influence of a chiral phosphoric acid catalyst (e.g., (R)-A ) to yield (Z)-1,3-butadienyl-2-carbinols with >30:1 Z-selectivity and 94–99% enantiomeric excess (ee). The reaction proceeds through a six-membered transition state, where the catalyst activates the aldehyde via hydrogen bonding while simultaneously coordinating the boronate (Scheme 1). Steric interactions between the pinanediol backbone of the boronate and the catalyst’s aryl groups enforce facial selectivity, favoring the Z-isomer.

Diels-Alder Reaction Strategies

Retro-Synthetic Analysis

The Diels-Alder reaction between benzaldehyde-derived dienophiles and 1,3-butadiene offers an alternative route to the target compound. Industrial processes detailed by Srivastava et al. employ nickel- or palladium-catalyzed cycloadditions under biphasic conditions to construct the diene system. For instance, benzaldehyde functionalized as a dienophile (e.g., acryloyl derivative) reacts with 1,3-butadiene in the presence of a fluorous nickel catalyst to yield the cycloadduct, which undergoes retro-Diels-Alder fragmentation under thermal conditions to release the 1,3-butadienyl moiety (Scheme 2).

Challenges in Stereocontrol

While this method achieves high conversions (>90%), stereoselectivity remains moderate (≤4:1 E/Z) due to competing endo and exo transition states. Recent advances in Lewis acid additives (e.g., ZnCl₂) have improved E-selectivity by coordinating the carbonyl oxygen, thereby rigidifying the dienophile geometry.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 2-bromobenzaldehyde and (1E)-1,3-butadienylboronic esters provides a modular approach. Key challenges include minimizing proto-deboronation and ensuring retention of the E-configuration during transmetalation. Screening of ligands revealed that bulky phosphines (e.g., SPhos) suppress isomerization, yielding the desired product in 68–75% yield with >95% E-selectivity.

Heck Reaction

Direct alkenylation of 2-iodobenzaldehyde with 1,3-butadiene via a palladium/copper co-catalyst system represents a one-step alternative. However, regioselectivity favors the internal alkene (≥8:1), necessitating subsequent isomerization with Wilkinson’s catalyst to access the terminal (1E)-isomer.

Industrial-Scale Synthesis

The acetoxylation-hydrogenation route, optimized for tetrahydrofuran (THF) production, has been adapted for Benzaldehyde, 2-(1E)-1,3-butadienyl- synthesis. Benzaldehyde reacts with 1,3-butadiene in acetic acid over a Pd/C catalyst at 1280 psig, yielding 1,4-diacetoxy-2-(1E)-1,3-butadienylbenzene with 97% selectivity. Hydrolysis under acidic conditions (ion-exchange resin) cleaves the acetoxy groups, affording the final product in 85% overall yield.

Comparative Analysis of Methods

Table 2: Merits and Limitations of Preparation Methods

| Method | Yield (%) | E-Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Brønsted Acid Catalysis | 74–92 | Moderate | Lab-scale | High |

| Diels-Alder | 65–78 | Low | Industrial | Moderate |

| Suzuki Coupling | 68–75 | High | Lab-scale | Low |

| Industrial Hydrogenation | 85 | High | Industrial | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzaldehyde, 2-(1E)-1,3-butadienyl-?

- Methodology :

- Palladium-Catalyzed Coupling : Adapt methods from Pd(0)-catalyzed diamination of trans-1-phenyl-1,3-butadiene . Use a benzaldehyde precursor with a halogen at the 2-position, and couple with 1,3-butadiene under Pd catalysis. Optimize solvent (e.g., THF), ligand (e.g., triphenylphosphine), and temperature (60–80°C).

- Aldehyde Functionalization : Modify procedures for 4-(1E)-1-propenylbenzaldehyde (CAS 169030-21-1) by extending the conjugated system to 1,3-butadienyl via Wittig or condensation reactions .

- Key Considerations : Monitor stereochemistry (E/Z) using NMR and HPLC.

Q. How can the purity and structure of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with similar benzaldehyde derivatives (e.g., 2-(trifluoromethyl)benzaldehyde ). Look for aldehyde proton (~9.8–10.2 ppm) and conjugated diene protons (δ 5.5–6.5 ppm).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) using high-resolution MS (HRMS) and compare with theoretical mass (C₁₁H₁₀O: 158.07 g/mol).

- IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

- Stability : The α,β-unsaturated aldehyde is prone to oxidation and polymerization. Store under inert gas (N₂/Ar) at –20°C in amber vials .

- Handling : Use stabilizers (e.g., BHT) in solution and avoid prolonged exposure to light or moisture.

Advanced Research Questions

Q. How does the conjugated 1,3-butadienyl substituent influence electronic properties and reactivity?

- Methodology :

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution, HOMO-LUMO gaps, and charge transfer using software referenced in CC-DPS (e.g., QSPR models) .

- Experimental Validation : Compare reactivity in Diels-Alder reactions (as a diene) with non-conjugated analogs. Monitor reaction rates via UV-Vis spectroscopy .

Q. What mechanisms govern regioselectivity in electrophilic aromatic substitution (EAS) reactions for this compound?

- Approach :

- Directing Effects : The aldehyde group is meta-directing, but the 1,3-butadienyl substituent may alter electron density. Perform nitration or halogenation reactions and analyze product ratios via GC-MS .

- Kinetic Studies : Use stopped-flow techniques to measure activation energies for competing pathways .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

- Resolution Strategy :

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-(benzylsulfanyl)benzaldehyde ).

- Advanced Techniques : Use 2D NMR (COSY, NOESY) to confirm coupling between the aldehyde proton and adjacent diene protons .

- Crystallography : If crystals are obtainable, perform X-ray diffraction to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.